

The Synthetic Pursuit of Neopeltolide: A Review of Modern Total Synthesis Strategies

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For Researchers, Scientists, and Drug Development Professionals

Neopeltolide, a marine macrolide first isolated from a deep-water sponge of the family Neopeltidae, has garnered significant attention in the scientific community due to its potent antiproliferative and antifungal activities. Its complex molecular architecture, featuring a 14-membered macrolactone core embedded with a stereochemically rich tetrahydropyran ring and an oxazole-containing side chain, has made it a challenging and attractive target for total synthesis. This application note provides a detailed overview of the latest and most significant total synthesis methods for **neopeltolide**, with a focus on providing researchers with comprehensive experimental protocols and comparative data to aid in future synthetic endeavors and analog development.

Comparative Analysis of Recent Total Syntheses

The total synthesis of **neopeltolide** has been accomplished by numerous research groups, each employing unique strategies and key reactions. The following table summarizes the quantitative data from several prominent and recent syntheses, offering a comparative perspective on their efficiency.



Principal Investigator	Year	Longest Linear Sequence (Steps)	Overall Yield (%)	Key Strategy/Re action(s)	Reference
Fuwa, H.	2022	11	12	Macrocyclizat ion/Transann ular Pyran Cyclization	[1]
Lee, E.	2008	15	Not Reported	Prins Macrocyclizat ion	[2][3]
Scheidt, K. A.	2008	16 (from known material)	Not Reported	Prins-type Macrocyclizat ion	[2][4]
Panek, J. S.	2007	19	Not Reported	Oxymercurati on for Tetrahydropyr an Formation	[2][5]
Floreancig, P. E.	2009	13 (formal synthesis)	Not Reported	DDQ- mediated Intramolecula r Prins Cyclization	[2][6]
Roulland, E.	Not Reported	17	Not Reported	Ru(II)- catalyzed alkyne-enal coupling, Pd(0)- catalyzed cross- coupling	[2]

Key Synthetic Strategies and Visualized Workflows

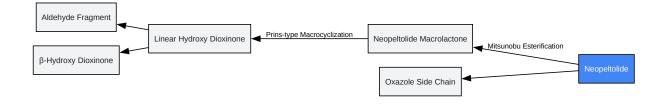


The diverse approaches to **neopeltolide**'s total synthesis highlight a range of powerful synthetic methodologies. Below are graphical representations of the retrosynthetic logic employed in some of the key syntheses, generated using the DOT language.



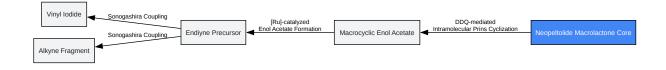
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Caption: Retrosynthetic analysis of the Fuwa group's 2022 total synthesis of Neopeltolide.



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Caption: Retrosynthetic analysis of the Scheidt group's total synthesis of **Neopeltolide**.



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Caption: Retrosynthetic analysis of the Floreancig group's formal synthesis of **Neopeltolide**.



Detailed Experimental Protocols

This section provides detailed methodologies for key transformations cited in the recent total syntheses of **neopeltolide**. These protocols are intended to be a practical guide for researchers in the field.

Fuwa Group (2022): Macrocyclization/Transannular Pyran Cyclization[1]

This key transformation constructs the 14-membered macrolactone and the embedded tetrahydropyran ring in a single, highly stereocontrolled step from a linear seco-acid precursor.

Protocol:

- Esterification: To a solution of the C1-C7 carboxylic acid fragment and the C8-C16 alcohol fragment in toluene, is added 2,4,6-trichlorobenzoyl chloride and triethylamine. The reaction mixture is stirred at room temperature. After completion, the mixture is filtered and the filtrate is concentrated. The residue is then dissolved in toluene and added to a solution of 4-dimethylaminopyridine (DMAP) in toluene at reflux.
- Macrocyclization/Transannular Pyran Cyclization: The resulting solution containing the
 esterified product is then treated with a gold(I) catalyst, such as [IPrAuCl]/AgOTf, and a
 molybdenum catalyst, MoO2(acac)2, to initiate the tandem macrocyclization and
 transannular pyran cyclization. The reaction is monitored by TLC.
- Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to afford the **neopeltolide** macrolactone.

Scheidt Group (2008): Prins-type Macrocyclization[2][4]

The Scheidt synthesis features a Lewis acid-catalyzed intramolecular cyclization to simultaneously form the tetrahydropyran ring and the macrocycle.

Protocol:



- Precursor Synthesis: The linear precursor, a β -hydroxy dioxinone derivative, is synthesized through the coupling of an aldehyde fragment with a β -hydroxy dioxinone.
- Macrocyclization: The linear precursor is dissolved in a suitable solvent, such as
 dichloromethane, and cooled to a low temperature (e.g., -78 °C). A Lewis acid, for example,
 scandium(III) triflate (Sc(OTf)3), is then added to initiate the intramolecular Prins-type
 cyclization.
- Quenching and Purification: The reaction is carefully monitored and quenched upon
 completion by the addition of a suitable quenching agent. The mixture is then warmed to
 room temperature, and the organic layer is separated, dried, and concentrated. The resulting
 crude product is purified by column chromatography to yield the neopeltolide macrolactone.

Floreancig Group (2009): DDQ-mediated Intramolecular Prins Cyclization[2][6]

This formal synthesis utilizes an oxidative cyclization strategy to construct the core of **neopeltolide**.

Protocol:

- Enol Acetate Formation: The macrocyclic endigne precursor is treated with acetic acid in the presence of a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2, to afford the corresponding enol acetate with regionselectivity.
- Oxidative Cyclization: The purified enol acetate is dissolved in 1,2-dichloroethane and treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of 2,6dichloropyridine and lithium perchlorate (LiClO4). This mixture induces the generation of an oxocarbenium ion followed by an intramolecular Prins cyclization.
- Purification: After the reaction is complete, it is quenched and worked up. The crude product is then purified by silica gel chromatography to provide the ketone intermediate, which is a known precursor to the **neopeltolide** macrolactone.

Conclusion



The total syntheses of **neopeltolide** presented herein showcase the ingenuity and power of modern organic synthesis. The development of novel strategies, such as the macrocyclization/transannular pyran cyclization and Prins-type macrocyclizations, has significantly improved the efficiency of accessing this complex natural product. The detailed protocols and comparative data provided in this application note are intended to serve as a valuable resource for the chemical and pharmaceutical research communities, facilitating further investigation into the medicinal potential of **neopeltolide** and the development of novel analogs with improved therapeutic properties. The ongoing efforts in this field continue to push the boundaries of synthetic chemistry and contribute to the advancement of drug discovery.

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